molecular formula C33H32N4O B11184517 2-[4-(diphenylmethyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one

2-[4-(diphenylmethyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11184517
M. Wt: 500.6 g/mol
InChI Key: PPCOJMVVWUJTOV-WUKNDPDISA-N
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Description

2-[4-(diphenylmethyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound known for its potential therapeutic applications. This compound is characterized by its unique structure, which includes a piperazine ring, a quinazoline core, and a phenylethenyl group. Its diverse functional groups make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of diphenylmethyl chloride with piperazine to form the diphenylmethylpiperazine intermediate. This intermediate is then reacted with a quinazoline derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(diphenylmethyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of reduced piperazine compounds.

Scientific Research Applications

2-[4-(diphenylmethyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as G-protein-coupled receptors. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to therapeutic effects, particularly in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A related compound with antihistamine properties.

    Trazodone: Shares structural similarities and is used as an antidepressant.

    Naftopidil: Another piperazine derivative with applications in treating benign prostatic hyperplasia.

Uniqueness

2-[4-(diphenylmethyl)piperazin-1-yl]-7-[(E)-2-phenylethenyl]-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C33H32N4O

Molecular Weight

500.6 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-7-[(E)-2-phenylethenyl]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C33H32N4O/c38-31-23-26(17-16-25-10-4-1-5-11-25)22-30-29(31)24-34-33(35-30)37-20-18-36(19-21-37)32(27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-17,24,26,32H,18-23H2/b17-16+

InChI Key

PPCOJMVVWUJTOV-WUKNDPDISA-N

Isomeric SMILES

C1CN(CCN1C2=NC=C3C(=N2)CC(CC3=O)/C=C/C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1CN(CCN1C2=NC=C3C(=N2)CC(CC3=O)C=CC4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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